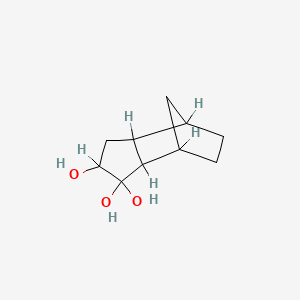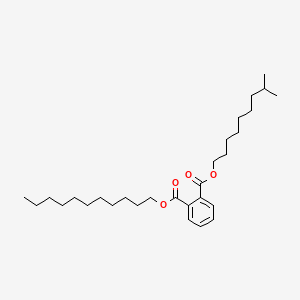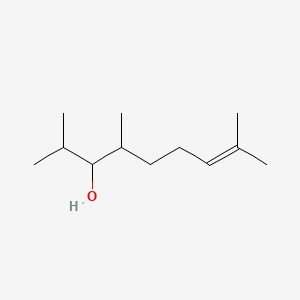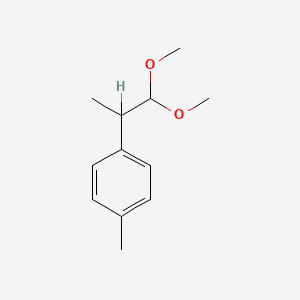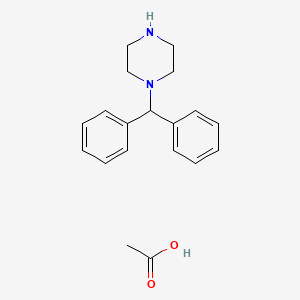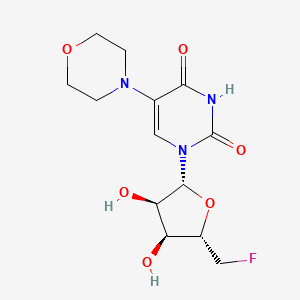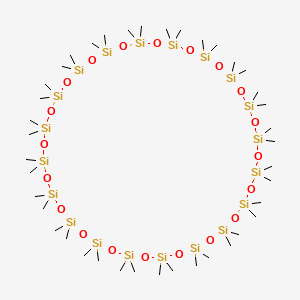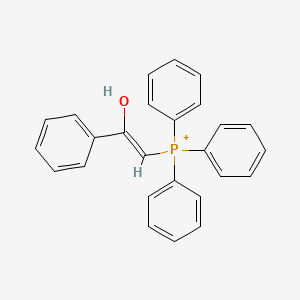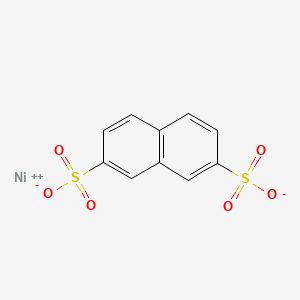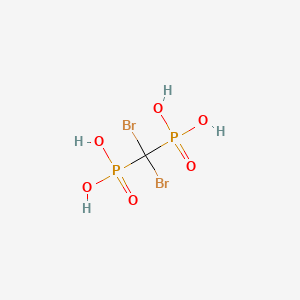
Antimony chloride oxide (Sb4Cl2O5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony chloride oxide (Sb4Cl2O5) is an inorganic compound that combines antimony, chlorine, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader family of antimony compounds, which have been studied for their diverse reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony chloride oxide can be synthesized through the controlled hydrolysis of antimony trichloride (SbCl3) in the presence of water. The reaction typically involves the gradual addition of water to a solution of antimony trichloride, resulting in the formation of antimony oxychloride (SbOCl) as an intermediate, which further reacts to form antimony chloride oxide.
Industrial Production Methods: In industrial settings, the production of antimony chloride oxide involves the use of high-purity antimony trichloride and carefully controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Antimony chloride oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) can be used to oxidize antimony chloride oxide.
Reducing Agents: Sodium borohydride (NaBH4) can reduce it to lower oxidation states.
Substitution Reactions: Halogenating agents like chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of antimony pentoxide (Sb2O5).
Reduction: Formation of antimony trioxide (Sb2O3).
Substitution: Formation of various antimony halides.
Scientific Research Applications
Antimony chloride oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a Lewis acid catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
Mechanism of Action
The mechanism of action of antimony chloride oxide involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparison with Similar Compounds
Antimony trichloride (SbCl3): A precursor to antimony chloride oxide, known for its use in organic synthesis.
Antimony pentachloride (SbCl5): Another antimony chloride compound with different reactivity and applications.
Antimony trioxide (Sb2O3): A common antimony oxide with applications in flame retardants and glass production.
Uniqueness: Antimony chloride oxide is unique due to its specific combination of antimony, chlorine, and oxygen, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its utility as a catalyst in organic synthesis set it apart from other antimony compounds.
Properties
CAS No. |
12182-69-3 |
|---|---|
Molecular Formula |
Cl2O5Sb4 |
Molecular Weight |
637.94 g/mol |
IUPAC Name |
antimony(3+);oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
InChI Key |
QXGIXMVRTVXTKM-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


